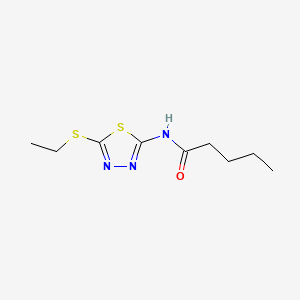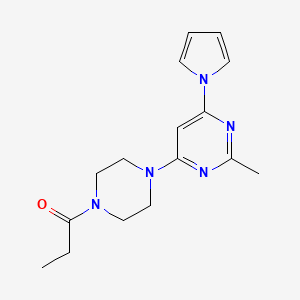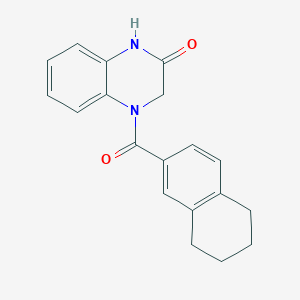
4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which combines a tetrahydronaphthalene moiety with a tetrahydroquinoxalinone core.
作用机制
Target of Action
The primary target of this compound is the Retinoic Acid Receptor (RAR) . RARs are a class of nuclear receptors that regulate gene expression. They play a crucial role in cellular growth, differentiation, and homeostasis .
Mode of Action
This compound acts as a selective RARα agonist . As an agonist, it binds to the RARα receptor and activates it. This activation leads to a series of changes in gene expression, which can influence various biological processes .
Biochemical Pathways
The activation of RARα by this compound can affect several biochemical pathways. These include pathways involved in cell growth, differentiation, and apoptosis . .
Result of Action
The activation of RARα by this compound can lead to various molecular and cellular effects. These may include changes in cell growth and differentiation, induction of apoptosis, and other effects depending on the specific cellular context . It’s also noted to have antineoplastic properties, indicating its potential use in cancer treatment .
准备方法
The synthesis of 4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and an appropriate quinoxaline derivative.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride under reflux conditions. This intermediate is then reacted with the quinoxaline derivative in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline products.
Substitution: The compound can undergo substitution reactions, particularly at the quinoxaline ring, using reagents like halogens or alkylating agents.
科学研究应用
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
相似化合物的比较
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile: This compound has a similar tetrahydronaphthalene moiety but differs in the presence of a morpholine ring.
4-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid: This compound features a pentamethyl-substituted tetrahydronaphthalene moiety and a benzoic acid group.
4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)piperazine-1-carbaldehyde: This compound contains a piperazine ring instead of a quinoxaline ring.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-12-21(17-8-4-3-7-16(17)20-18)19(23)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEJWHOERMTWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-8-benzyl-3-(but-2-en-1-yl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923696.png)

![2-(ethylsulfanyl)-3-[(2-fluorophenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2923698.png)
![(3Z)-3-[2-(5-bromothiophen-2-yl)-2-oxoethylidene]-7-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B2923701.png)
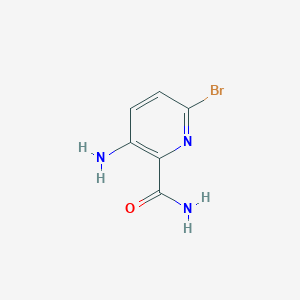
![2,6-dichloro-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2923706.png)
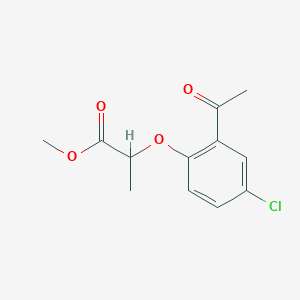
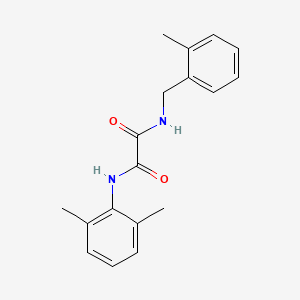
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2923711.png)

![2-[2-(Chloromethyl)-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile](/img/structure/B2923714.png)
